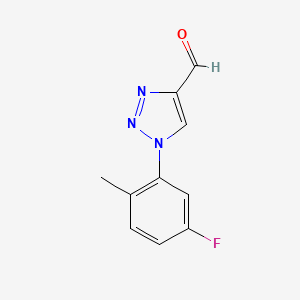
1-(5-Fluor-2-methylphenyl)-1H-1,2,3-triazol-4-carbaldehyd
Übersicht
Beschreibung
The compound “1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde” is an organic compound. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a fluorine atom and a methyl group attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,3-triazole ring attached to a phenyl ring with a fluorine atom and a methyl group. The presence of the aldehyde group on the triazole ring would also be a key feature .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in the molecule. The aldehyde group could undergo nucleophilic addition reactions, and the C-F bond in the fluorine-substituted phenyl ring might be activated towards nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase the compound’s stability and lipophilicity .Wirkmechanismus
The mechanism of action of 1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is not fully understood. However, it is known that the aldehyde group of 1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde can react with a variety of compounds, including proteins, nucleic acids, and carbohydrates. It is believed that 1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde can interact with these compounds, leading to the formation of new compounds with altered properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde are not fully understood. However, studies have shown that 1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde can interact with a variety of proteins, nucleic acids, and carbohydrates. It has been suggested that 1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde can influence the activity of enzymes, leading to altered biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde in lab experiments is its availability. It is relatively easy to obtain, and it can be synthesized in a variety of ways. In addition, 1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is relatively stable and can be stored for long periods of time. However, 1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a hazardous compound and should be handled with care. It is also important to note that 1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a reactive compound, and it should be handled with caution to avoid unwanted reactions.
Zukünftige Richtungen
The potential applications of 1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde are numerous, and there is a great deal of research that needs to be done in order to fully understand its effects and potential uses. Some of the areas of research that could be explored include: the development of new synthesis methods for 1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde; the investigation of its effects on proteins, nucleic acids, and carbohydrates; the development of new fluorescent probes for imaging and sensing applications; the development of new catalysts for organic synthesis; and the investigation of its potential use in drug design, drug delivery, and medical diagnostics.
Wissenschaftliche Forschungsanwendungen
Entwicklung von Antitumormedikamenten
Die Verbindung wurde hinsichtlich ihres Potenzials für die Entwicklung von Antitumormedikamenten untersucht. Studien deuten darauf hin, dass Derivate dieser Verbindung eine Zytotoxizität gegenüber menschlichen A-549-Lungenkarzinomzellen aufweisen . Dies zeigt, dass sie als Ausgangspunkt für die Synthese neuer Antitumormittel verwendet werden könnte, insbesondere aufgrund ihres Selektivitätsfensters, bei dem sie Krebszellen in Konzentrationen beeinflusst, die gesunde Zellen nicht schädigen.
Antifungal Anwendungen
Benzoxazol-Analoga, die aus dieser Verbindung synthetisiert werden können, haben antifungale Aktivitäten gezeigt . Dies eröffnet Möglichkeiten für die Entwicklung neuer Antimykotika, die gegen resistente Pilzstämme wirksamer sein könnten.
Antituberkulose-Aktivität
Die Derivate der Verbindung werden auch auf ihre Antituberkulose-Eigenschaften untersucht . Angesichts des Anstiegs der resistenten Tuberkulose besteht ein erheblicher Bedarf an neuen Medikamenten, und diese Verbindung könnte als wichtiger Vorläufer für ihre Synthese dienen.
Entzündungshemmende Mittel
Die Forschung zeigt, dass bestimmte Benzoxazol-Derivate aus dieser Verbindung als mPGES-1-Inhibitoren wirken , die bei der Behandlung von Entzündungen wichtig sind. Dies könnte zur Entwicklung neuer entzündungshemmender Medikamente mit verbesserter Wirksamkeit führen.
Neuropharmakologische Mittel
Die Verbindung ist relevant für die Synthese neuropharmakologischer Mittel, wie z. B. 5-HT-Rezeptorantagonisten . Diese Mittel sind bei der Behandlung verschiedener neurologischer Erkrankungen, einschließlich Depressionen und Angstzuständen, von entscheidender Bedeutung.
Kardiovaskuläre Therapeutika
Eine weitere mögliche Anwendung besteht in der Entwicklung von CETP-Inhibitoren , die zur Behandlung von Herz-Kreislauf-Erkrankungen verwendet werden, indem das Lipidprofil verändert wird. Diese Verbindung könnte zur Entwicklung effektiverer cholesterinsenkender Medikamente beitragen.
Antiplasmodiale Aktivität
Schließlich wurden die Derivate der Verbindung auf ihre antiplasmodiale Aktivität untersucht , die für die Behandlung und Vorbeugung von Malaria unerlässlich ist. Diese Forschung könnte zu neuen Therapien für eine Krankheit führen, die nach wie vor erhebliche globale Auswirkungen hat.
Eigenschaften
IUPAC Name |
1-(5-fluoro-2-methylphenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O/c1-7-2-3-8(11)4-10(7)14-5-9(6-15)12-13-14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLHIHGWOXAHAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(4-Methylbenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467078.png)
![[1-(3-Methylbenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467080.png)
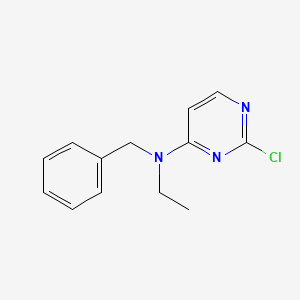
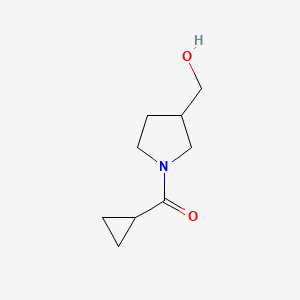
![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B1467087.png)
![{1-[2-(Methylsulfanyl)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B1467088.png)
![[1-(4-Methyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467089.png)
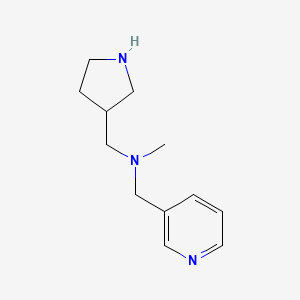
![{1-[(5-Bromofuran-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467091.png)
![N-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine](/img/structure/B1467093.png)
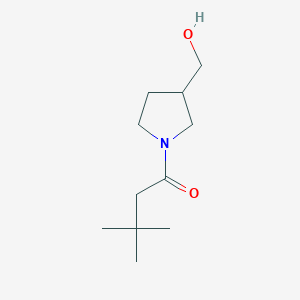
![[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467097.png)
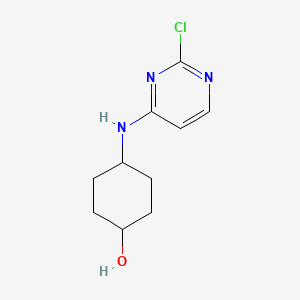
![{1-[(2,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467100.png)